Sodium Propionate

Food Formulation Bakery Science Chemical Leavening

Selecting the wrong preservative risks formulation failure. Sodium Propionate (E281) is the proven mold inhibitor for chemically leavened baked goods and acidic matrices (pH<5.5). - **Performance**: MIC 0.01% at pH 5.0. Superior patulin suppression vs. sorbates. - **Listeria control**: >0.2% effective over 12 weeks in refrigerated meats. - **Supply**: Available for R&D to commercial scale. No calcium ion interference.

Molecular Formula C3H5O2Na
CH3CH2COONa
C3H5NaO2
C3H5NaO2
Molecular Weight 96.06 g/mol
CAS No. 63785-15-9
Cat. No. B10779107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium Propionate
CAS63785-15-9
Molecular FormulaC3H5O2Na
CH3CH2COONa
C3H5NaO2
C3H5NaO2
Molecular Weight96.06 g/mol
Structural Identifiers
SMILESCCC(=O)[O-].[Na+]
InChIInChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1
InChIKeyJXKPEJDQGNYQSM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 g dissolves in about 1 ml water, in about 0.65 ml boiling water, in about 24 ml alcohol @ 25 °C
Soluble in water forming alkaline solutions. Slightly soluble in alcohol.
Solubility in water, g/100ml: 100 (good)

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Propionate (E281) for Industrial Procurement: Baseline Characteristics and Comparator Context


Sodium Propionate (CAS 137-40-6) is the sodium salt of propionic acid, a short-chain carboxylate widely authorized as a food preservative (E281) and mold inhibitor [1]. It functions optimally in slightly acidic environments (pH < 5.5), where the undissociated propionic acid molecule is the primary antimicrobial agent [2]. Its procurement relevance is defined by its specific antimicrobial spectrum and performance characteristics relative to its closest in-class and functional analogs, including Calcium Propionate (E282), Potassium Sorbate (E202), and Sodium Benzoate (E211) [3]. This guide establishes the quantifiable differentiation necessary for scientific selection and industrial sourcing decisions.

Why Sodium Propionate Cannot Be Interchanged: The Risk of Generic Substitution in Formulation


Generic substitution among propionates or alternative preservatives like sorbates and benzoates carries significant formulation risk due to divergent performance driven by ion-specific interactions, pH-dependent efficacy, and distinct antimicrobial spectra [1]. For instance, calcium ions from Calcium Propionate can interfere with chemical leavening systems and yeast activity, making it unsuitable for many pastry applications where Sodium Propionate is preferred [2]. Conversely, Potassium Sorbate, while a potent mold inhibitor, severely inhibits yeast fermentation, precluding its use in yeast-leavened bread dough [3]. The evidence presented below quantifies these critical differences, demonstrating that selecting the correct preservative requires moving beyond class-level assumptions to compound-specific performance data.

Quantitative Comparative Evidence for Sodium Propionate: Performance vs. Calcium Propionate and Potassium Sorbate


Sodium Propionate vs. Calcium Propionate: Superior Compatibility with Chemical Leavening Systems

In chemically leavened baked goods (e.g., cakes, tortillas, pie fillings), Sodium Propionate is the preferred preservative. This differentiation is not based on antimicrobial potency but on ion compatibility [1]. Calcium Propionate releases calcium ions (Ca²⁺) which can interfere with the acid-base reactions of chemical leavening agents (e.g., sodium bicarbonate), potentially reducing product volume and altering texture. Sodium Propionate, releasing sodium ions (Na⁺), does not cause this interference, making it the scientifically appropriate selection for these applications.

Food Formulation Bakery Science Chemical Leavening

Comparative pH-Dependent Minimum Inhibitory Concentration (MIC) Against General Microbiota

The antimicrobial efficacy of propionates is highly dependent on pH, with a clear divergence in performance between Sodium and Calcium salts at specific pH values . At pH 6.5, Sodium Propionate requires a concentration of 0.5% to achieve inhibition, whereas Calcium Propionate achieves this at a lower concentration of 0.188% at pH 5.8 . This demonstrates that while the active mechanism (propionic acid) is shared, the salt form influences the required concentration at a given pH, a key factor in cost-sensitive, large-scale food production.

Antimicrobial Efficacy Food Preservation MIC

Sodium Propionate vs. Potassium Sorbate: Potency Trade-off in Inhibiting Mycotoxin (Patulin) Synthesis

In a direct comparative study on the mold Penicillium expansum, Sodium Propionate demonstrated a crucial advantage over Potassium Sorbate despite being a less potent growth inhibitor [1]. At commercially relevant bakery concentrations, Sodium Propionate was a more effective inhibitor of patulin synthesis than Potassium Sorbate [1]. This means that while sorbate may control visible mold growth more effectively, propionate offers superior protection against this specific mycotoxin, a critical food safety parameter.

Mycotoxin Control Food Safety Penicillium expansum

Sodium Propionate vs. Sodium Benzoate and Potassium Sorbate: Efficacy Against Listeria monocytogenes in Ready-to-Eat Meat

In a 12-week refrigerated (4°C) storage study on sliced, cooked, uncured turkey breast, Sodium Propionate demonstrated a defined threshold for preventing the growth of Listeria monocytogenes [1]. A concentration of >0.2% Sodium Propionate was required to prevent listerial growth [1]. In comparison, >0.2% Propionate or combinations of >0.1% Propionate + 0.1% Sorbate also achieved this, while in cured ham, 0.1% Sodium Benzoate or 0.3% Potassium Sorbate were effective [1].

Food Safety Listeria Control Ready-to-Eat Meat

Evidence-Based Application Scenarios for Sodium Propionate Procurement


Chemically Leavened Bakery Products (Cakes, Tortillas, Pastries)

Procurement should prioritize Sodium Propionate over Calcium Propionate for all chemically leavened baked goods. The evidence confirms that Calcium Propionate's calcium ions interfere with leavening agents, while Sodium Propionate's sodium ions do not, ensuring product quality and preventing manufacturing failures [1].

Products at Elevated Risk for Patulin Mycotoxin Contamination

For applications involving fruit-based fillings, apple products, or other matrices susceptible to Penicillium expansum, Sodium Propionate should be selected over Potassium Sorbate. The evidence shows Sodium Propionate is a more effective inhibitor of patulin synthesis, providing a superior food safety profile for this specific mycotoxin risk [2].

Ready-to-Eat Meat and Poultry Products for Listeria Control

Sodium Propionate is a validated antimicrobial for controlling Listeria monocytogenes in high-moisture, refrigerated meat products. Procurement decisions for this application can rely on the established efficacy threshold of >0.2% to prevent pathogen growth over a 12-week shelf life, providing a clear benchmark for formulation and regulatory compliance [3].

General Bakery Products with Moderate pH (Around 5.0)

Sodium Propionate is a cost-effective and highly efficacious mold inhibitor for products with a pH around 5.0, where its MIC is documented at just 0.01% . At this optimal pH, it provides robust protection at low inclusion rates, minimizing ingredient costs and potential sensory impacts. This makes it a competitive choice against alternatives like Calcium Propionate for such formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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